molecular formula C12H8Cl2N2O5 B3033955 2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 128043-98-1

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No.: B3033955
CAS No.: 128043-98-1
M. Wt: 331.1 g/mol
InChI Key: OOYXYHJPQAORHT-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a compound with the molecular formula C12H8Cl2N2O5 and a molecular weight of 331.1 g/mol.

Scientific Research Applications

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: As an NSAID, it is extensively researched for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the formulation of pharmaceuticals and other chemical products.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

The compound contains a dichlorobenzyl group, which is known to have antiseptic properties . It is thought to denature external proteins and rearrange the tertiary structure proteins .

Mode of Action

The dichlorobenzyl group is thought to interact with its targets by denaturing external proteins and rearranging the tertiary structure proteins . This interaction could potentially lead to the inhibition of the target’s function, thereby exerting its antiseptic effect.

Biochemical Pathways

The dichlorobenzyl group is known to have antiseptic properties , suggesting that it may interfere with the biochemical pathways of bacteria or viruses, leading to their death or inhibition.

Result of Action

Given its potential antiseptic properties , it may lead to the death or inhibition of bacteria or viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride . This intermediate is then reacted with 2,4,5-trioxoimidazolidine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: An NSAID used for pain relief and inflammation reduction.

    Aspirin: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic effects.

Uniqueness

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has a longer half-life compared to some other NSAIDs, allowing for less frequent dosing.

Properties

IUPAC Name

2-[3-[(3,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O5/c13-7-2-1-6(3-8(7)14)4-15-10(19)11(20)16(12(15)21)5-9(17)18/h1-3H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYXYHJPQAORHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155363
Record name 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128043-98-1
Record name 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128043-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
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2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
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2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
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2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 5
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2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 6
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2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

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